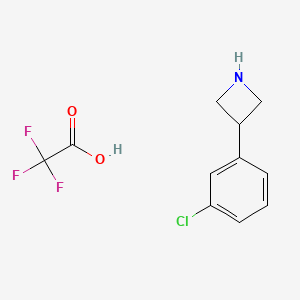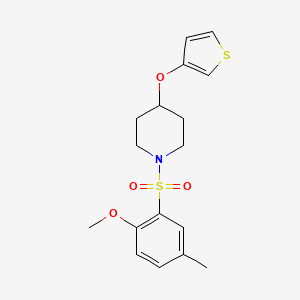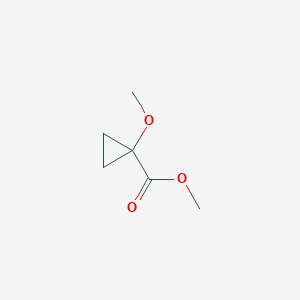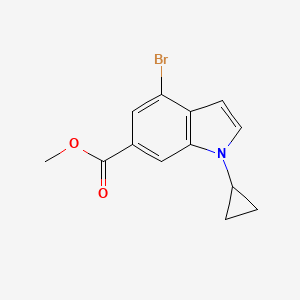
3-(3-Chlorophenyl)azetidine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)azetidine, trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Multicomponent Coupling Reactions
A significant application of trifluoroacetic acid in the context of "3-(3-Chlorophenyl)azetidine" involves its use in promoting multicomponent coupling reactions. Specifically, trifluoroacetic acid has been reported to facilitate the synthesis of N-aryl β-amino alcohol derivatives through a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This methodology has been extended to azetidines, leading to the formation of N-aryl γ-amino alcohol derivatives, which are of interest in medicinal chemistry due to their potential biological activities (Roy, Baviskar, & Biju, 2015).
Synthesis of Constrained Azaheterocycles
Another research direction explores the development of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines as a novel class of constrained azaheterocycles. This approach involves starting from ethyl 4,4,4-trifluoroacetoacetate and encompasses steps such as imination, hydride reduction, chlorination, and base-induced ring closure. These 2-CF3-azetidines exhibit distinct reactivity profiles, enabling regiospecific ring opening at C4 of the azetidinium intermediates by various nucleophiles. This pathway underscores the versatile reactivity and potential utility of trifluoroacetic acid in accessing a range of functionalized amines (Kenis et al., 2012).
Chemical and Physical Properties Modification
Trifluoromethylation Reactions
Trifluoromethyl-substituted arenes, facilitated by trifluoroacetic acid, play a pivotal role in pharmaceuticals, agrochemicals, and organic materials. The CF3 substituent is known to impart desirable properties such as metabolic stability, increased lipophilicity, and enhanced dipole moments to molecules. The synthesis of benzotrifluorides, often requiring harsh conditions and displaying a low substrate scope, benefits from trifluoroacetic acid's role in facilitating milder and more versatile trifluoromethylation strategies. These strategies are crucial for introducing CF3 groups into functionalized, late-stage synthetic intermediates, highlighting trifluoroacetic acid's importance in medicinal chemistry and material science applications (Khan, Buba, & Goossen, 2012).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.C2HF3O2/c10-9-3-1-2-7(4-9)8-5-11-6-8;3-2(4,5)1(6)7/h1-4,8,11H,5-6H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYGSQZQMXSETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)azetidine, trifluoroacetic acid | |
CAS RN |
1443238-83-2 |
Source


|
| Record name | 3-(3-chlorophenyl)azetidine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698128.png)


![(3R)-7-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B2698133.png)



![N-(4-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2698138.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)


![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2698150.png)